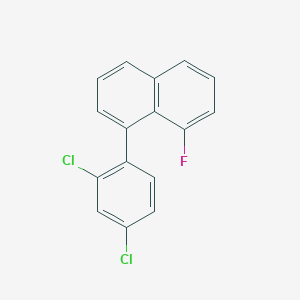
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core substituted with a 2,4-dichlorophenyl group and a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Naphthalene Derivatization: Substitution of the naphthalene ring with the dichlorophenyl group.
Fluorination: Introduction of the fluorine atom to the naphthalene ring.
Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be effective in forming the carbon-carbon bonds required for this compound .
Analyse Chemischer Reaktionen
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene can be compared with other similar compounds such as:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Known for its antifungal properties.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Investigated for potential antiviral activity.
The uniqueness of 1-(2,4-Dichlorophenyl)-
Eigenschaften
Molekularformel |
C16H9Cl2F |
|---|---|
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-11-7-8-12(14(18)9-11)13-5-1-3-10-4-2-6-15(19)16(10)13/h1-9H |
InChI-Schlüssel |
HUDIECNLXUTXQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=C(C=C(C=C3)Cl)Cl)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)
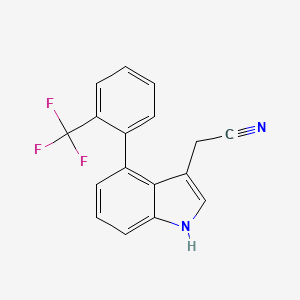
![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
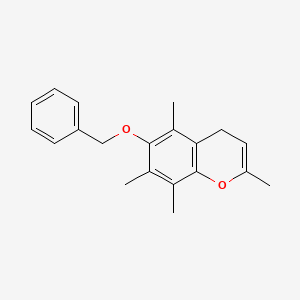
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)

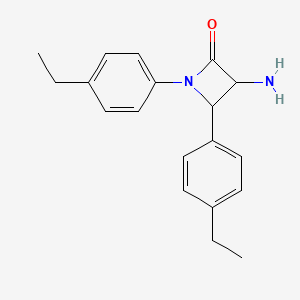


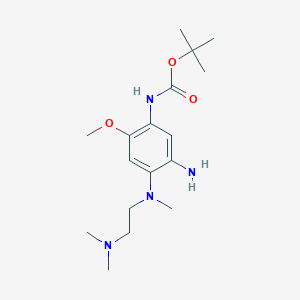

![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)
